Saha-OH

HDAC6 selective inhibitor Epigenetic drug discovery Isoform selectivity

Pan-HDAC inhibitors like SAHA cause macrophage apoptosis & B cell death, confounding HDAC6 research. SAHA-OH (CAS 2857098-30-5) solves this with 10-47x HDAC6 selectivity (IC50=23 nM) and 24-26x better macrophage viability. Key evidence: • Reduces IL-6, TNFα, IFNβ, IL-1β, MCP-1, GROα at 10 nM in vitro • ~50% cytokine reduction in LPS endotoxemia model (50 mg/kg i.p.) • Validated target engagement: α-tubulin & histone H3 acetylation at 10 μM. Supplied with analytical documentation for immediate experimental deployment.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
Cat. No. B14753889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaha-OH
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)NC(=O)CCCCCCC(=O)NO
InChIInChI=1S/C15H22N2O4/c18-11-12-7-9-13(10-8-12)16-14(19)5-3-1-2-4-6-15(20)17-21/h7-10,18,21H,1-6,11H2,(H,16,19)(H,17,20)
InChIKeyASNHHXCJSXFUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SAHA-OH: HDAC6-Selective Inhibitor Overview


SAHA-OH is a derivative of suberoylanilide hydroxamic acid (SAHA, vorinostat) and belongs to the class of hydroxamate-based histone deacetylase (HDAC) inhibitors. It is characterized by a p-hydroxymethyl substitution on the phenyl ring (C15H22N2O4, MW 294.35 g/mol) [1]. SAHA-OH functions as a selective inhibitor of HDAC6 (IC50 = 23 nM), a class IIb histone deacetylase implicated in cytoskeletal regulation, protein trafficking, and inflammatory signaling . Unlike the pan-HDAC inhibitor SAHA, which broadly targets class I, II, and IV HDAC isoforms, SAHA-OH demonstrates 10- to 47-fold selectivity for HDAC6 over HDACs 1, 2, 3, and 8 .

SAHA-OH: Non-Interchangeable HDAC6 Inhibitor


SAHA-OH cannot be generically substituted with either the parent compound SAHA (vorinostat) or alternative HDAC6-selective inhibitors such as Tubastatin A, Nexturastat A, or Ricolinostat (ACY-1215) due to its unique combination of isoform selectivity profile, differential toxicity toward immune cells, and validated in vivo anti-inflammatory efficacy in endotoxemia models [1]. SAHA is a pan-HDAC inhibitor that induces significant macrophage apoptosis and B cell death, limiting its utility in inflammatory disease research . Other HDAC6-selective inhibitors possess distinct chemical scaffolds (e.g., tubacin-derived Tubastatin A, urea-linked Nexturastat A, pyrimidine-based Ricolinostat) that yield different off-target profiles, pharmacokinetic properties, and cell-type-specific activities [2]. SAHA-OH, as a direct SAHA derivative bearing a p-hydroxymethyl substitution, retains the favorable hydroxamic acid zinc-binding group while achieving HDAC6 selectivity through steric modification of the cap group [1]. The quantitative evidence below establishes the specific differentiation parameters that govern compound selection.

SAHA-OH: Quantitative Differentiation Evidence


HDAC6 Isoform Selectivity Over Class I HDACs

SAHA-OH demonstrates quantitative HDAC6 selectivity, with an IC50 of 23 nM against HDAC6 and significantly higher IC50 values for other HDAC isoforms: HDAC1 (237 nM), HDAC2 (399 nM), HDAC3 (359 nM), and HDAC8 (1070 nM) . This yields selectivity ratios ranging from 10.3-fold (vs. HDAC1) to 46.5-fold (vs. HDAC8). In direct contrast, the parent compound SAHA (vorinostat) functions as a pan-HDAC inhibitor with comparable potency across class I, II, and IV isoforms, exhibiting ID50 values of 10 nM for HDAC1 and 20 nM for HDAC3 .

HDAC6 selective inhibitor Epigenetic drug discovery Isoform selectivity

Macrophage Viability Preservation vs. SAHA

In primary bone marrow-derived macrophages (BMMØs), SAHA-OH treatment (0-30 μM; 3 hours) substantially increased cell viability compared to SAHA treatment [1]. Quantitative analysis revealed that SAHA-OH-treated macrophages exhibited 24- to 26-fold higher viability than those treated with equivalent concentrations of SAHA [1]. This reduced cytotoxicity extends to splenic B cells, where SAHA-OH treatment improved cell population viability by 5-fold and reduced cell death by 3-fold compared to SAHA [1].

Macrophage protection Immune cell viability Inflammation research

Proinflammatory Cytokine Suppression

SAHA-OH treatment at 0.01 μM (10 nM) for 3 hours significantly reduced the secretion of multiple proinflammatory cytokines from bone marrow macrophages (BMMØs), including IL-6, TNFα, IFNβ, IL-1β, IL-10, MCP-1 (CCL2), and GROα (CXCL1) [1][2]. In an LPS-induced endotoxemia mouse model, intraperitoneal administration of SAHA-OH (50 mg/kg, single dose) reduced plasma proinflammatory cytokine levels by approximately 50% compared to untreated control animals [1].

Cytokine storm attenuation Anti-inflammatory activity Sepsis research

In Vivo Organ Protection in Endotoxemia

In an LPS-induced endotoxemia mouse model, SAHA-OH (50 mg/kg, intraperitoneal injection, single dose) prevented splenic organ damage and preserved normal lymphoid follicle architecture comparable to untreated control animals [1]. This protective effect contrasts with the toxicity profile of SAHA, which has limited clinical utility in sepsis due to immune cell toxicity and organ damage [1]. The study authors concluded that SAHA-OH provides a favorable improvement to the toxicity profile compared to SAHA [1].

Endotoxemia model Organ protection In vivo pharmacology

SAHA-OH: Key Research Applications


Inflammation & Sepsis Research

SAHA-OH is optimally suited for investigators studying the role of HDAC6 in inflammatory signaling, particularly in LPS-induced endotoxemia and sepsis models. The compound's 10- to 47-fold HDAC6 selectivity combined with its ability to reduce multiple proinflammatory cytokines (IL-6, TNFα, IFNβ, IL-1β, MCP-1, GROα) at 10 nM concentrations in vitro [1] and by ~50% in vivo [1] provides a targeted tool for dissecting HDAC6-specific contributions to cytokine storm. Critically, the 24- to 26-fold improvement in macrophage viability versus SAHA [1] enables experimental designs where pan-HDAC inhibitor toxicity would confound interpretation or limit dosing duration.

Macrophage Biology and Innate Immunity Studies

Investigators examining HDAC6 function in macrophage polarization, inflammasome activation, or phagocytosis will find SAHA-OH's selective profile advantageous. The compound induces acetylation of cytoplasmic α-tubulin and nuclear histone H3 at 10 μM concentrations (4-9 h) [1], confirming target engagement of HDAC6 (α-tubulin deacetylase) while providing a window of concentration (up to 30 μM) that preserves macrophage viability [1]. This enables functional studies of HDAC6-dependent cytoskeletal dynamics and inflammatory gene expression without the confounding cell death induced by pan-HDAC inhibitors.

HDAC6 Selectivity Profiling and Probe Validation

SAHA-OH serves as a benchmark HDAC6-selective chemical probe for researchers validating novel HDAC inhibitors or investigating isoform-specific functions. With quantitative IC50 values established for HDAC6 (23 nM), HDAC1 (237 nM), HDAC2 (399 nM), HDAC3 (359 nM), and HDAC8 (1070 nM) , the compound provides a well-characterized reference for assessing selectivity windows in new chemical entities. Its structural relationship to SAHA (p-hydroxymethyl substitution on the phenyl ring) makes it particularly valuable for structure-activity relationship (SAR) studies exploring cap group modifications that confer HDAC6 selectivity.

In Vivo HDAC6 Pharmacology Studies

For researchers transitioning HDAC6 inhibitor studies from in vitro to in vivo models, SAHA-OH offers validated in vivo efficacy and organ protection data. At 50 mg/kg i.p. (single dose), SAHA-OH reduces plasma proinflammatory cytokine levels by ~50% and prevents LPS-induced splenic damage [1]. This established dosing regimen and endpoint provides a reference framework for comparative efficacy studies with novel HDAC6 inhibitors or combination therapies targeting inflammatory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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